
Methyl 3-(4-aminobenzenesulfonamido)propanoate
Description
Methyl 3-(4-aminobenzenesulfonamido)propanoate is a sulfonamide-containing ester derivative characterized by a methyl propanoate backbone linked to a 4-aminobenzenesulfonamide group. These features are critical in pharmaceutical contexts, as sulfonamides are often associated with antimicrobial, diuretic, or receptor-modulating activities .
Notably, commercial availability of this compound (as its hydrochloride salt) has been discontinued, suggesting challenges in synthesis, stability, or industrial demand . This review focuses on its comparison with structurally related compounds to elucidate key differences in properties and applications.
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 3-[(4-aminophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3 |
InChI Key |
FOIMMHZTVUTGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
Property | Description |
---|---|
Molecular Formula | C10H14N2O4S |
Molecular Weight | 258.30 g/mol |
IUPAC Name | methyl 3-[(4-aminophenyl)sulfonylamino]propanoate |
CAS Number | 901273-28-7 (as per PubChem and related databases) |
Structural Features | Sulfonamide group attached to para-aminobenzene and methyl ester of propanoic acid |
Preparation Methods of Methyl 3-(4-aminobenzenesulfonamido)propanoate
General Synthetic Approach
The synthesis of this compound generally involves multi-step organic reactions that require precise control of reaction conditions such as temperature, pH, and stoichiometry to achieve high purity and yield. The key synthetic strategy is the formation of the sulfonamide bond between 4-aminobenzenesulfonyl chloride derivatives and methyl beta-alanine or its derivatives, followed by purification.
Reported Synthetic Routes
Sulfonamide Formation via Nucleophilic Substitution
- Starting Materials: 4-aminobenzenesulfonyl chloride and methyl beta-alanine or its ester.
- Reaction: The nucleophilic amine group of methyl beta-alanine attacks the sulfonyl chloride, forming the sulfonamide linkage.
- Conditions: Controlled pH (usually slightly basic), solvent such as dichloromethane or dimethylformamide, and temperature maintained around room temperature to reflux depending on reagents.
- Purification: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purify the final compound.
Multi-step Synthesis via Protected Intermediates
- Step 1: Protection of amino groups on starting materials to prevent side reactions.
- Step 2: Coupling of protected 4-aminobenzenesulfonyl derivatives with methyl beta-alanine methyl ester using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like triethylamine.
- Step 3: Deprotection of amino groups to yield the target compound.
- Example: A related approach used in sulfamethoxazole derivatives synthesis involves stirring acid and amine components in dimethyl sulfoxide (DMSO) with HBTU and triethylamine at room temperature for 20 hours, followed by precipitation and recrystallization.
Detailed Synthetic Procedure Example
Step | Reagents and Conditions | Description |
---|---|---|
1 | 4-aminobenzenesulfonyl chloride + methyl beta-alanine methyl ester, solvent: DCM or DMF | Nucleophilic substitution to form sulfonamide bond; reaction at 0–25°C or reflux depending on scale |
2 | Base: Triethylamine or DIPEA (N,N-diisopropylethylamine) | Neutralizes HCl formed; maintains basic conditions |
3 | Reaction monitoring: TLC, HPLC | Ensures completion and purity |
4 | Work-up: Extraction, washing, drying | Removal of impurities and solvents |
5 | Purification: Column chromatography or recrystallization | Isolation of pure this compound |
Analytical Characterization of the Product
- Spectroscopic Confirmation: The structure is confirmed by Fourier-transform infrared spectroscopy (FT-IR), showing characteristic sulfonamide S=O stretching bands; proton nuclear magnetic resonance (^1H NMR) and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, indicating the presence of aromatic protons, amino groups, and methyl ester signals.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight consistent with C10H14N2O4S (258.30 g/mol).
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess purity levels, often achieving >95% purity.
Summary Table of Key Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |
---|---|---|---|---|
Direct sulfonamide formation | 4-aminobenzenesulfonyl chloride + methyl beta-alanine methyl ester | Base (TEA/DIPEA), solvent (DCM/DMF), room temp to reflux | 60–80% | Common, straightforward, requires pH control |
Coupling via HBTU | 4-aminobenzenesulfonamide + acid derivative | HBTU, triethylamine, DMSO, RT, 20 h | ~68% | Used in sulfamethoxazole analogs; mild conditions |
Hydrazine ring-opening (analogous) | Pyrrolidones + hydrazine monohydrate | Reflux, nucleophilic substitution | Variable | Alternative route for related sulfonamides |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) attached to the benzene ring exhibits nucleophilic properties, enabling reactions with electrophilic reagents:
Key structural evidence includes:
-
1H NMR singlets at 3.33–3.40 ppm confirming CH₃ groups in triazolethiones .
-
13C NMR signals at 166.49–166.74 ppm attributed to C=S carbons .
Condensation Reactions
The hydrazide intermediate (formed via hydrazine substitution) undergoes condensation with aldehydes:
Esterification and Hydrolysis
The methyl ester group participates in typical ester reactions:
Stability and Reactivity Considerations
-
pH sensitivity : The amino group protonates under acidic conditions, altering nucleophilicity.
-
Thermal stability : Ring-closure reactions (e.g., pyrrolidone formation) occur at >50°C but are sterically hindered by substituents like chlorine .
-
Solvent effects : DMF enhances carbothioamide formation, while propan-2-ol favors hydrazone synthesis .
This compound’s multifunctional design enables its use as a versatile building block in antimicrobial and anti-inflammatory drug development, particularly through triazolethione and thiazole derivatives . Future studies should explore its catalytic asymmetric reactions and in vivo metabolite profiling.
Scientific Research Applications
Methyl 3-(4-aminobenzenesulfonamido)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminobenzenesulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural and physicochemical differences:
*Estimated based on substituent contributions (amino groups increase PSA; sulfonamides lower LogP vs. methyl).
Key Observations:
Substituent Effects: The amino group in the target compound enhances polarity (higher PSA ~90 Ų vs. 80.85 Ų for the methyl analog) and reduces lipophilicity (lower LogP ~1.8 vs. 2.308) compared to the methyl-substituted analog .
Ester Group :
- The methyl ester in the target compound may hydrolyze faster than the ethyl analog due to steric and electronic factors, affecting metabolic stability .
Biological Activity: The ethyl benzamido analog exhibits anti-diabetic activity as a glucagon receptor antagonist, highlighting the role of the amide group in target specificity . No activity is reported for the methyl-substituted sulfonamide, suggesting that the amino group may be critical for receptor binding in the target compound.
Commercial and Research Relevance
- The discontinued availability of this compound hydrochloride limits its current use in research, whereas analogs like the ethyl benzamido derivative remain accessible for therapeutic exploration .
Biological Activity
Methyl 3-(4-aminobenzenesulfonamido)propanoate, also known as methyl 3-(4-aminobenzenesulfonamide)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C10H15ClN2O4S and a molecular weight of 294.76 g/mol. The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with methyl 3-bromopropanoate under basic conditions. This reaction yields the desired sulfonamide derivative, which can undergo various chemical transformations, including oxidation and reduction reactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. Notably, this compound has been investigated for its potential to inhibit various carbonic anhydrase isoforms (CA I, II, VI, VII, XII, and XIII), which are crucial for maintaining acid-base balance and facilitating physiological processes .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been studied as a potential therapeutic agent against multidrug-resistant strains of bacteria and fungi. The compound's sulfonamide group is believed to play a critical role in its inhibitory effects on bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have demonstrated that derivatives of sulfonamides can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, modifications to the sulfonamide moiety have been linked to enhanced inhibitory effects on proteins such as BCL-xL and MCL-1, which are associated with cancer cell survival .
Case Studies
- Inhibition of Carbonic Anhydrases : A study evaluated various benzenesulfonamide derivatives, including this compound, for their ability to inhibit carbonic anhydrases. The results indicated that certain structural modifications could enhance selectivity and potency against specific isoforms .
- Antimicrobial Efficacy : Another research focused on the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. This compound demonstrated significant activity against pathogens like Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Methyl 3-(4-nitrobenzenesulfonamido)propanoate | Structure | Moderate anticancer activity | Contains a nitro group instead of an amino group |
Methyl 3-(4-methylbenzenesulfonamido)propanoate | Structure | Lower antimicrobial activity | Presence of a methyl group reduces reactivity |
Methyl 3-(4-chlorobenzenesulfonamido)propanoate | Structure | Enhanced enzyme inhibition | Chlorine substitution increases binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.